N-quinoxalin-6-ylpiperidine-1-carboxamide
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Overview
Description
N-quinoxalin-6-ylpiperidine-1-carboxamide is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its widespread prevalence in natural products, biologically active synthetic drug candidates, and optoelectronic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-quinoxalin-6-ylpiperidine-1-carboxamide typically involves the condensation of quinoxaline derivatives with piperidine carboxamide. One common method is the transition-metal-free synthesis, which is environmentally friendly and cost-effective . The reaction conditions often include the use of organic solvents and mild heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity of the compound. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-quinoxalin-6-ylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles. The reactions are typically carried out under ambient conditions or with mild heating to ensure efficient conversion.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced derivatives, and substituted quinoxaline compounds. These products have various applications in medicinal chemistry and materials science.
Scientific Research Applications
N-quinoxalin-6-ylpiperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-quinoxalin-6-ylpiperidine-1-carboxamide involves its interaction with molecular targets such as protein kinases. It inhibits the activity of these kinases, leading to the down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic proteins . This results in the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
N-quinoxalin-6-ylpiperidine-1-carboxamide is unique due to its specific structure, which allows it to interact effectively with protein kinases and induce apoptosis in cancer cells. Its transition-metal-free synthesis also makes it an environmentally friendly option compared to other quinoxaline derivatives .
Properties
IUPAC Name |
N-quinoxalin-6-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(18-8-2-1-3-9-18)17-11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCSKHRVTMWPFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NC2=CC3=NC=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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